molecular formula C22H25N7 B6459407 4-({4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549002-22-2

4-({4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B6459407
CAS No.: 2549002-22-2
M. Wt: 387.5 g/mol
InChI Key: VNSPCWMGCSNYAY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, pyrazoles can react with electrophiles at the nitrogen atoms, and nitriles can undergo reactions like reduction and hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, and boiling point would need to be determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with biological targets in the body. The exact mechanism would need to be determined through experimental studies .

Safety and Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include studying its synthesis, reactions, and potential applications. It could also be interesting to study its interactions with biological targets if it’s intended to be a drug .

Properties

IUPAC Name

4-[[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7/c1-16-12-17(2)29(26-16)22-13-21(24-18(3)25-22)28-10-8-27(9-11-28)15-20-6-4-19(14-23)5-7-20/h4-7,12-13H,8-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSPCWMGCSNYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC4=CC=C(C=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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